AP-1 (Activator Protein 1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are transcription factors playing crucial roles in inflammatory and immune responses. [] Dysregulation of these factors is implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
While the provided papers don't detail the specific synthesis of the query compound, they discuss the synthesis of EPC analogues. [] Generally, the synthesis of pyrimidine-5-carboxylates involves a multi-step process, often utilizing reactions like:
Researchers conducted SAR studies on EPC analogues to identify structural features crucial for inhibiting AP-1 and NF-κB activity. [] They synthesized various derivatives with modifications to:
One of the provided papers employed Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of EPC analogues. [] This approach uses statistical models to correlate the structure of molecules with their biological activity.
Their model showed good predictive ability, with low mean relative errors for the training, validation, and testing sets. [] This suggests that QSAR modeling can be a valuable tool in guiding the design and optimization of novel pyrimidine-5-carboxylate derivatives with improved activity against AP-1 and NF-κB.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9